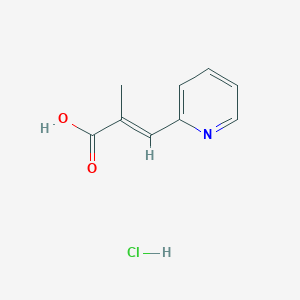
2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that features both an acetamide group and a nitrophenyl group
Métodos De Preparación
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-ethylthiophenol and 4-methoxy-2-nitroaniline.
Acylation Reaction: The 4-ethylthiophenol undergoes an acylation reaction with acetic anhydride to form 4-(ethylthio)acetophenone.
Nitration: The 4-(ethylthio)acetophenone is then nitrated to introduce the nitro group, forming 4-(ethylthio)-2-nitroacetophenone.
Amidation: Finally, the 4-(ethylthio)-2-nitroacetophenone reacts with 4-methoxy-2-nitroaniline under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, alkyl halides.
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions of nitroaromatic compounds with biological systems, including their potential as antimicrobial or anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence the compound’s binding affinity and specificity, while the ethylthio group may affect its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(ethylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide include:
2-(4-(Methylthio)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-(4-(Ethylthio)phenyl)-N-(4-hydroxy-2-nitrophenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-(Ethylthio)phenyl)-N-(4-methoxy-2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in its analogs.
Propiedades
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-24-14-7-4-12(5-8-14)10-17(20)18-15-9-6-13(23-2)11-16(15)19(21)22/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNADPDOBWIUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2863914.png)
![1'-Prop-2-enoylspiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B2863916.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2863917.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2863918.png)

![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)
![3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2863923.png)
![[5-(3-Chlorophenyl)furan-2-yl]methanol](/img/structure/B2863924.png)



![1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2863931.png)
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2863933.png)
